6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including an isopropyl group, a phenylsulfonyl group, a propanamido group, and a tetrahydrothieno[2,3-c]pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that the molecule would have a cyclic structure . The other functional groups (isopropyl, phenylsulfonyl, and propanamido) would likely be attached to this ring.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions . The phenylsulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide and sulfonyl groups could increase its solubility in polar solvents . The compound’s melting and boiling points, as well as its density and refractive index, would depend on the specifics of its molecular structure .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Synthesis of Novel Pyrido and Thieno Pyrimidines : Research has been conducted on the synthesis of novel pyrido and thieno pyrimidine derivatives, showcasing the versatility of these compounds in creating fused systems with potential biological activities. For example, the study by Bakhite, Al‐Sehemi, and Yamada (2005) demonstrates the synthesis of tetrahydropyridothienopyrimidine derivatives, highlighting the chemical reactivity and potential utility of these compounds in creating new materials with specific functions (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity of Pyrimidine Derivatives : Another avenue of research involves evaluating the antimicrobial properties of pyrimidine derivatives. Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Potential for Biological Activity
Exploring Biological Activities : The structural complexity and versatility of pyrido and thieno pyrimidine compounds suggest their potential for various biological activities. Studies like the one conducted by Rahmouni et al. (2016), which synthesized a novel series of pyrazolopyrimidine derivatives for evaluation as anticancer and anti-5-lipoxygenase agents, underscore the ongoing interest in these compounds for therapeutic applications (Rahmouni et al., 2016).
Future Directions
The future research directions for this compound could include exploring its potential applications in various fields. For example, if it has biological activity, it could be studied as a potential therapeutic agent. Additionally, its chemical properties could be further studied to develop new synthetic methods or reactions .
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron group from the compound, which is a critical step in many chemical transformations . The protodeboronation is achieved using a radical approach .
Biochemical Pathways
The compound’s protodeboronation process can be paired with a matteson–ch2– homologation, allowing for a formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The protodeboronation process is a critical step in many chemical transformations, suggesting that the compound could have significant effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The rate of the hydrolysis reaction of boronic acids and their esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2.ClH/c1-13(2)23-10-8-15-16(12-23)28-20(18(15)19(21)25)22-17(24)9-11-29(26,27)14-6-4-3-5-7-14;/h3-7,13H,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFQLLJTMNCJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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